molecular formula C4H5F3O B6616896 (2R)-2-(2,2,2-trifluoroethyl)oxirane CAS No. 480429-24-1

(2R)-2-(2,2,2-trifluoroethyl)oxirane

Cat. No. B6616896
CAS RN: 480429-24-1
M. Wt: 126.08 g/mol
InChI Key: KSAGWVJHDZAMEZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2,2,2-trifluoroethyl)oxirane, also known as TFEO, is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. TFEO is a colorless, volatile liquid with a boiling point of 59°C and a melting point of -75°C. It is used as a reagent in organic synthesis and as a solvent in the production of pharmaceuticals and other products. TFEO is also used as an intermediate in the synthesis of several drugs and other compounds.

Scientific Research Applications

(2R)-2-(2,2,2-trifluoroethyl)oxirane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. It is also used in the synthesis of polymers, in the production of pesticides, and in the production of dyes and pigments.

Mechanism of Action

(2R)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. The mechanism of action of (2R)-2-(2,2,2-trifluoroethyl)oxirane depends on the specific application. In organic synthesis, (2R)-2-(2,2,2-trifluoroethyl)oxirane acts as a nucleophile and can be used to form a variety of different products. In the production of pharmaceuticals, (2R)-2-(2,2,2-trifluoroethyl)oxirane acts as a solvent and can be used to dissolve a variety of different compounds.
Biochemical and Physiological Effects
(2R)-2-(2,2,2-trifluoroethyl)oxirane is generally considered to be non-toxic and non-irritating. However, it is important to note that it can cause skin irritation if it comes into contact with the skin. In addition, (2R)-2-(2,2,2-trifluoroethyl)oxirane is highly flammable and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-(2,2,2-trifluoroethyl)oxirane in lab experiments is that it is highly volatile and can be easily removed from the reaction mixture. This makes it an ideal solvent for many reactions. Additionally, (2R)-2-(2,2,2-trifluoroethyl)oxirane is non-toxic and non-irritating, making it safe to use in the laboratory. However, (2R)-2-(2,2,2-trifluoroethyl)oxirane is highly flammable and should be handled with care.

Future Directions

There are a number of potential future directions for the use of (2R)-2-(2,2,2-trifluoroethyl)oxirane in scientific research. One potential direction is the use of (2R)-2-(2,2,2-trifluoroethyl)oxirane as a reagent in organic synthesis. This could be used to synthesize a variety of different compounds, including pharmaceuticals, polymers, and dyes and pigments. Additionally, (2R)-2-(2,2,2-trifluoroethyl)oxirane could be used as a solvent in the production of pesticides, as well as in the production of other organic compounds. Finally, (2R)-2-(2,2,2-trifluoroethyl)oxirane could be used as an intermediate in the synthesis of new drugs and other compounds.

Synthesis Methods

(2R)-2-(2,2,2-trifluoroethyl)oxirane can be synthesized in a variety of ways. The most common method is the reaction of 2,2,2-trifluoroethanol with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces an alkoxide, which can then be hydrolyzed to form (2R)-2-(2,2,2-trifluoroethyl)oxirane. Another method is the reaction of 2,2,2-trifluoroethanol with a Grignard reagent, such as methylmagnesium bromide, which produces an alkane, which can then be oxidized to form (2R)-2-(2,2,2-trifluoroethyl)oxirane.

properties

IUPAC Name

(2R)-2-(2,2,2-trifluoroethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAGWVJHDZAMEZ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2,2,2-Trifluoroethyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.